p-O-t-Boc-benzyl Alcohol p-O-t-Boc-benzyl Alcohol
Brand Name: Vulcanchem
CAS No.: 887353-38-0
VCID: VC20763457
InChI: InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3
SMILES: CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO
Molecular Formula: C13H16O6
Molecular Weight: 268.26 g/mol

p-O-t-Boc-benzyl Alcohol

CAS No.: 887353-38-0

Cat. No.: VC20763457

Molecular Formula: C13H16O6

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

p-O-t-Boc-benzyl Alcohol - 887353-38-0

Specification

CAS No. 887353-38-0
Molecular Formula C13H16O6
Molecular Weight 268.26 g/mol
IUPAC Name tert-butyl [4-(hydroxymethyl)phenoxy]carbonyl carbonate
Standard InChI InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3
Standard InChI Key DKZUUZFITNQYGJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO
Canonical SMILES CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO

Introduction

Chemical Properties and Characteristics

Physical Properties

p-O-t-Boc-benzyl Alcohol exhibits distinctive physical properties that influence its handling, storage, and application in laboratory settings. These properties are summarized in the following table:

PropertyDescription
Physical FormOff-white waxy solid
Melting Point37-39°C
SolubilitySlightly soluble in chloroform and methanol
ColorOff-white
Storage RequirementsRefrigeration recommended
MDL NumberMFCD03425514

These physical characteristics are important considerations for researchers working with this compound, as they affect experimental design, purification strategies, and storage protocols. The relatively low melting point necessitates careful temperature control during handling and storage to maintain compound integrity.

Chemical Reactivity

The chemical reactivity of p-O-t-Boc-benzyl Alcohol is largely determined by two key structural features: the benzyl alcohol moiety and the t-Boc protecting group. The hydroxyl group of the benzyl alcohol portion can participate in various reactions typical of alcohols, while the t-Boc group provides protection and directs reactivity patterns.

The t-Boc group shows characteristic stability profiles that are important to consider when designing synthetic routes:

  • Stability under basic conditions

  • Sensitivity to acidic environments (which can lead to deprotection)

  • Generally stable to nucleophilic reagents

  • Resistance to many oxidizing and reducing agents

Understanding these reactivity patterns is crucial for effectively incorporating p-O-t-Boc-benzyl Alcohol into synthetic schemes.

Preparation Methods

Optimization of Reaction Conditions

The preparation of p-O-t-Boc-benzyl Alcohol requires careful control of several reaction parameters to ensure optimal results:

  • Temperature management: typically maintained below 40°C to prevent degradation of thermally sensitive intermediates

  • Solvent selection: often utilizing aprotic solvents compatible with both reactants

  • Base choice and concentration: commonly employing mild bases to prevent side reactions

  • Reaction time: optimized to ensure complete conversion while minimizing exposure to conditions that might promote decomposition

Industrial production methods would likely involve scaled-up versions of laboratory procedures, potentially utilizing continuous flow reactors or other specialized equipment to ensure consistent quality and yield.

Applications in Organic Synthesis

Role in Pharmaceutical Synthesis

p-O-t-Boc-benzyl Alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds . The presence of the t-Boc protecting group allows for selective reactivity, making it particularly valuable in multi-step syntheses where control over functional group manipulation is essential.

In pharmaceutical development, this compound can be utilized in the construction of complex molecular frameworks that form the basis of active pharmaceutical ingredients (APIs). The protected hydroxyl functionality enables chemists to perform selective transformations on other parts of the molecule without interference from the hydroxyl group.

Synthetic Transformations

p-O-t-Boc-benzyl Alcohol can participate in various chemical transformations that make it valuable in organic synthesis:

  • Oxidation reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids, providing access to important carbonyl-containing building blocks.

  • Substitution reactions: The hydroxyl group can serve as a leaving group after activation, allowing for the introduction of various functionalities.

  • Coupling reactions: The compound can participate in various coupling protocols, serving as a functionalized building block in the construction of more complex molecules.

These transformations, combined with the selective deprotection of the t-Boc group under appropriate conditions, provide organic chemists with versatile synthetic pathways for the construction of complex target molecules.

Comparison with Related Compounds

Relationship to Benzyl Alcohol

While p-O-t-Boc-benzyl Alcohol shares structural similarities with benzyl alcohol, its properties and applications differ significantly. Benzyl alcohol, the parent compound, is widely used as a fragrance component, preservative, solvent, and viscosity-decreasing agent . It has established safety profiles for various applications, with accepted daily intake levels established by regulatory authorities .

In contrast, p-O-t-Boc-benzyl Alcohol is primarily utilized as a synthetic intermediate rather than an end-use compound. Its applications focus on organic synthesis pathways rather than direct consumer or industrial applications.

Advantages in Synthetic Applications

The primary advantages of p-O-t-Boc-benzyl Alcohol over unmodified benzyl alcohol in synthetic contexts include:

  • Enhanced selectivity in reactions due to the presence of the protecting group

  • Modified reactivity patterns that enable specific transformations

  • Protection of the hydroxyl functionality during multi-step syntheses

  • Altered solubility profile that can facilitate certain reaction types

These characteristics make p-O-t-Boc-benzyl Alcohol particularly valuable in situations requiring precise control over functional group manipulations.

Current Research and Future Directions

Future Research Opportunities

Several promising directions for future research involving p-O-t-Boc-benzyl Alcohol include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of novel catalytic systems specifically optimized for transformations involving this compound

  • Investigation of its potential applications in materials science and polymer chemistry

  • Utilization in the synthesis of complex natural products and pharmaceutical candidates

Continued research into the properties and applications of p-O-t-Boc-benzyl Alcohol will likely expand its utility in organic synthesis and pharmaceutical development.

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